molecular formula C14H12N2O3 B1149838 2-(4-Acetyl-phenylamino)-nicotinic acid CAS No. 115891-11-7

2-(4-Acetyl-phenylamino)-nicotinic acid

Cat. No.: B1149838
CAS No.: 115891-11-7
M. Wt: 256
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Acetyl-phenylamino)-nicotinic acid is a nicotinic acid derivative featuring a phenylamino group substituted with an acetyl moiety at the para position. Nicotinic acid derivatives are known to interact with enzymes like CD38, which catalyzes the synthesis of NAADP (nicotinic acid adenine dinucleotide phosphate), a potent calcium-mobilizing messenger .

Properties

CAS No.

115891-11-7

Molecular Formula

C14H12N2O3

Molecular Weight

256

Synonyms

2-(4-Acetyl-phenylamino)-nicotinic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues
2.1.1 Nicotinic Acid (Niacin)

Nicotinic acid is a well-studied compound used to treat hyperphosphatemia in dialysis patients. It reduces serum phosphate by inhibiting sodium-dependent phosphate transporters in the gut.

Key Differences :

  • Side Effects : Nicotinic acid increases diarrhea incidence (SMD = 0.39, 95% CI: 0.11–0.68, p < 0.001), whereas structural analogs with acetyl groups may exhibit improved tolerability due to modified absorption .
2.1.2 5-(4-Acetylphenyl)nicotinic Acid

This analog shares a similar acetylphenyl substitution but differs in the position of the nicotinic acid moiety (5-position vs. 2-position in the target compound).

2.1.3 NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate)

NAADP is a calcium-mobilizing agent that activates TPCs on lysosomes, triggering localized Ca²⁺ release. This signal is amplified via ER-resident InsP3Rs, leading to global calcium oscillations .

Key Differences :

  • Function: NAADP is an endogenous messenger, whereas 2-(4-Acetyl-phenylamino)-nicotinic acid is a synthetic derivative.
  • Specificity : NAADP selectively activates TPCs, while acetylated nicotinic acid derivatives may have broader effects on calcium channels or metabolic enzymes .
Pharmacological and Signaling Profiles
Compound Primary Target Calcium Signaling Role Clinical/Experimental Use Key Side Effects
Nicotinic Acid Sodium-phosphate cotransporter Indirect (metabolic regulation) Hyperphosphatemia management Diarrhea, flushing
5-(4-Acetylphenyl)nicotinic Acid Unknown Potential lysosomal Ca²⁺ modulation Research chemical Not reported
NAADP TPC1/TPC2 channels Lysosomal Ca²⁺ release → ER Ca²⁺ amplification Calcium signaling studies N/A (endogenous)
This compound* Hypothesized: TPCs/InsP3Rs Potential dual lysosomal-ER Ca²⁺ modulation Under investigation (inferred) Unknown (structural analogs show GI effects)

*Inferred based on structural and mechanistic similarities.

Mechanistic Insights from Calcium Signaling Studies
  • TPC vs. InsP3R Dependency : NAADP analogs require TPCs to initiate calcium release, but subsequent ER Ca²⁺ mobilization depends on InsP3Rs. For example, 2-APB (InsP3R inhibitor) and U73122 (PLC inhibitor) block FBS-induced Ca²⁺ signals in C-MSCs, highlighting the interplay between lysosomal and ER stores .
  • SOCE Activation : Depletion of ER Ca²⁺ via TPC-mediated lysosomal release activates SOCE (store-operated calcium entry), as shown by inhibitors like Pyr6 and BTP-2 reducing extracellular Ca²⁺ influx . This mechanism is conserved in metastatic cancer cells and cardiac mesenchymal stromal cells (C-MSCs) .
Clinical and Preclinical Limitations
  • NAADP Analogs: While potent in calcium signaling, synthetic NAADP analogs face challenges in stability and target specificity. Tetrandrine, a plant alkaloid, non-selectively blocks TPCs but has off-target effects on other ion channels .

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